2,3-Anthracenediol
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Overview
Description
2,3-Anthracenediol, also known as anthracene-2,3-diol, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the second and third positions of the anthracene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthracenediol can be achieved through various methods. One common approach involves the hydroxylation of anthracene using oxidizing agents. For instance, the reaction of anthracene with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize cost-effective and readily available reagents to ensure economic viability. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Anthracenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Substituted anthracene derivatives with various functional groups.
Scientific Research Applications
2,3-Anthracenediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of organic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2,3-Anthracenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxyanthracene
- 9,10-Anthracenediol
- 1,4-Naphthoquinone
- Hystazarin
Uniqueness
2,3-Anthracenediol is unique due to the specific positioning of its hydroxyl groups on the anthracene ring system. This positioning imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other similar compounds, this compound exhibits unique reactivity and interaction profiles, which are valuable in various scientific and industrial contexts .
Biological Activity
2,3-Anthracenediol, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its diverse biological activities, particularly in the context of mutagenicity and carcinogenicity. This article synthesizes current research findings, highlighting the compound's biological effects, mechanisms of action, and potential therapeutic implications.
- Chemical Formula : C14H10O2
- Molecular Weight : 210.23 g/mol
- CAS Number : 12079911
Biological Activity Overview
This compound is primarily studied for its mutagenic and carcinogenic properties. Research indicates that it can form DNA adducts, which are critical in understanding its role in cancer development.
Mutagenicity and Carcinogenicity
- DNA Adduct Formation : The compound forms covalent bonds with nucleophilic sites on DNA bases, leading to mutations. Studies have shown that the bay region of PAHs like anthracene is particularly reactive, resulting in significant mutagenic activity .
- Tumor Initiation Studies : In animal models, specifically mice, this compound has been demonstrated to initiate tumors when applied topically or administered systemically. For instance, studies indicated that doses of 50 nmol resulted in a significant incidence of skin tumors .
- Comparison with Other PAHs : The tumorigenic potential of this compound is comparable to other PAHs such as benzo[a]pyrene, which is known for its high carcinogenicity. The biological activity of these compounds often correlates with their ability to form DNA adducts .
The mechanisms through which this compound exerts its biological effects include:
- Metabolic Activation : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .
- Oxidative Stress Induction : It has been suggested that the compound may induce oxidative stress in cells, contributing to cellular damage and mutation .
Table 1: Summary of Key Studies on this compound
Therapeutic Implications
Despite its recognized toxicity and potential for carcinogenesis, there is ongoing research into the therapeutic applications of this compound derivatives. Some studies suggest that modified structures may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and progression.
Properties
CAS No. |
64817-81-8 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
anthracene-2,3-diol |
InChI |
InChI=1S/C14H10O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8,15-16H |
InChI Key |
SQDFOJVTBNMUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)O)O |
Origin of Product |
United States |
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